molecular formula C8H10ClNO2 B2994630 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride CAS No. 2126178-51-4

3,5-Dimethylpyridine-2-carboxylic acid hydrochloride

Cat. No. B2994630
CAS RN: 2126178-51-4
M. Wt: 187.62
InChI Key: JYSDDIUNLQMDFK-UHFFFAOYSA-N
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Description

3,5-Dimethylpyridine-2-carboxylic acid hydrochloride is a chemical compound that is extensively used in scientific research. It exhibits a wide range of applications, including catalysis, organic synthesis, and pharmaceutical research due to its unique properties and reactivity. The CAS Number of this compound is 2126178-51-4 .


Molecular Structure Analysis

The IUPAC Name of this compound is 3,5-dimethylpicolinic acid hydrochloride . The Inchi Code is 1S/C8H9NO2.ClH/c1-5-3-6 (2)7 (8 (10)11)9-4-5;/h3-4H,1-2H3, (H,10,11);1H . The molecular weight is 187.63 .


Physical And Chemical Properties Analysis

The compound is a powder . It is stored at room temperature .

Scientific Research Applications

Intermolecular Hydrogen Bonding

Research has highlighted the importance of intermolecular hydrogen bonding in molecular recognition and dimer formation involving carboxylic acids. A study by Wash et al. (1997) demonstrated that a compound with a pyridone terminus could form a hydrogen-bonded dimer with hydrogen bonding between the amide and carboxylic acid groups. This phenomenon was observed across various phases including crystal structures, chloroform solution, and the gas phase, indicating the broad applicability of such interactions in scientific research, especially in the development of molecular assemblies and recognition systems Wash et al., 1997.

Complexation with Nucleotide Bases

Zimmerman et al. (1991) explored the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids, revealing how the microenvironment around carboxylic acid groups can significantly alter complexation behavior compared to simpler acids like butyric acid. This study provides insights into the specificity of molecular interactions and the potential for designing molecular recognition systems based on carboxylic acid functionalities, which could have implications in the fields of biochemistry and molecular biology Zimmerman et al., 1991.

Metal-Organic Frameworks (MOFs)

The creation of metal-organic frameworks (MOFs) utilizing carboxylic acids has been a significant area of research, with implications for gas storage, separation technologies, and catalysis. A study by Ghosh and Bharadwaj (2003) on the coexistence of water dimer and hexamer clusters in 3D MOF structures highlights the intricate hydrogen bonding and network formation possible with carboxylic acid derivatives. Such frameworks offer potential for the development of new materials with specific gas adsorption and separation capabilities Ghosh & Bharadwaj, 2003.

Palladium Complexes and Self-Assembly

Research into palladium complexes and self-assembly mechanisms, such as the study by Qin et al. (2000), demonstrates the utility of dicarboxypyridine derivatives in forming structured materials. These studies underline the role of carboxylic acid derivatives in constructing complex materials with potential applications in catalysis, material science, and nanotechnology Qin et al., 2000.

Enzymatic Resolution

The role of carboxylic acid derivatives in enzymatic resolution has been explored, with implications for pharmaceutical synthesis and chiral chemistry. Sobolev et al. (2002) investigated the effect of acyl chain length and branching on the enantioselectivity of lipase in the kinetic resolution of dihydropyridine esters, showcasing how carboxylic acid derivatives can influence the specificity and efficiency of enzymatic reactions Sobolev et al., 2002.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3,5-dimethylpyridine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-5-3-6(2)7(8(10)11)9-4-5;/h3-4H,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSDDIUNLQMDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylpyridine-2-carboxylic acid hydrochloride

CAS RN

2126178-51-4
Record name 3,5-dimethylpyridine-2-carboxylic acid hydrochloride
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